
Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate is a chemical compound with the molecular formula C17H21F3O3 . It has a molecular weight of 330.35 . The compound is also known as ethyl trifluoroacetylacetate. It is a white solid and is commonly used in various scientific experiments due to its unique physical and chemical properties.
Molecular Structure Analysis
The InChI code for Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate is1S/C17H21F3O3/c1-2-23-16(22)8-6-4-3-5-7-15(21)13-9-11-14(12-10-13)17(18,19)20/h9-12H,2-8H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate is a white solid . It has a molecular weight of 330.35 and a molecular formula of C17H21F3O3 .Aplicaciones Científicas De Investigación
Synthesis and Bio-Lubricant Applications
Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate, although not directly identified in the research, has structural similarities to compounds that have been explored for their potential applications in various fields. One notable application is in the synthesis of bio-lubricant base stocks. Novel compounds such as ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate have been prepared from oleic acid, showcasing the importance of ethyl octanoate derivatives in developing sustainable lubricants. These studies highlight the compound's relevance in creating bio-lubricants with favorable properties such as density, total acid number, total base number, and iodine value, indicating potential for real-world applications (Wahyuningsih & Kurniawan, 2020).
Polymer and Liquid Crystal Engineering
The compound's framework is also useful in the field of polymer science and liquid crystal engineering. Research has demonstrated its utility in molecular engineering of liquid crystal polymers through living polymerization processes. These studies have involved the copolymerization of related compounds to produce materials with narrow molecular weight distributions and specific mesophases, crucial for advanced materials applications (Percec & Lee, 1991). Similar work on copolyesters of hydroxyphenylalkanoic acids, incorporating 8-(3-oxyphenyl)octanoate derivatives, has shown potential in biomedical applications due to their thermal properties and melt processability (Abraham et al., 2002).
Electrochromic Properties and Conducting Polymers
Furthermore, derivatives of ethyl octanoate have been explored for their electrochromic properties. Conducting polymers based on octanoic acid derivatives exhibit significant electronic transitions, leading to color changes and potential applications in smart windows and displays (Sacan et al., 2006).
Propiedades
IUPAC Name |
ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3O3/c1-2-23-16(22)8-6-4-3-5-7-15(21)13-9-11-14(12-10-13)17(18,19)20/h9-12H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONPICYULMSXTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448586 |
Source


|
| Record name | Ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate | |
CAS RN |
362669-42-9 |
Source


|
| Record name | Ethyl η-oxo-4-(trifluoromethyl)benzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362669-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)
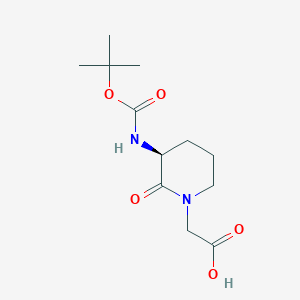

![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)
![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)

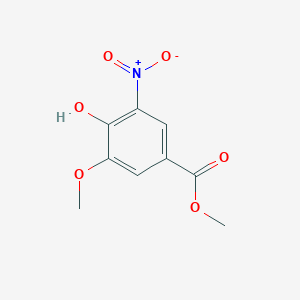

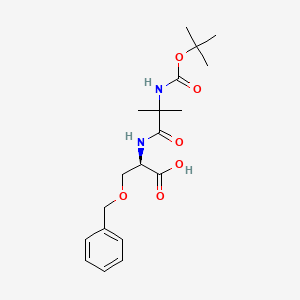
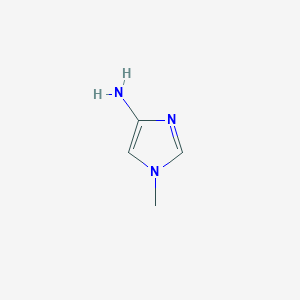
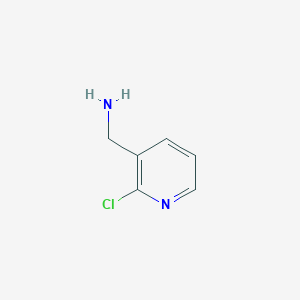
![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)
